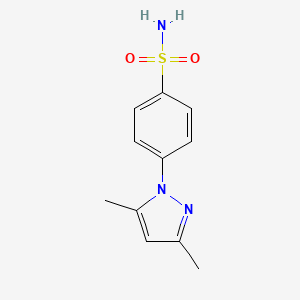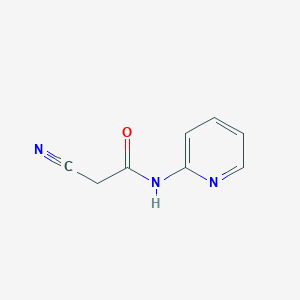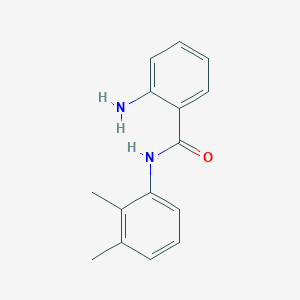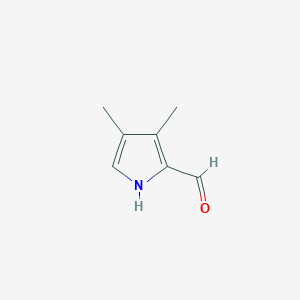
1,6-萘啶-4-胺
描述
1,6-Naphthyridin-4-amine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a fused-ring system consisting of two pyridine rings connected through adjacent carbon atoms.
科学研究应用
1,6-Naphthyridin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
作用机制
Target of Action
The primary target of 1,6-Naphthyridin-4-amine is the receptor tyrosine kinase AXL . AXL is a key player in many cellular processes such as proliferation, survival, and migration, and it has emerged as an attractive target in anticancer drug discovery .
Mode of Action
1,6-Naphthyridin-4-amine interacts with its target, AXL, by inhibiting its activity . This inhibition is achieved through the binding of the compound to the AXL receptor, which prevents the receptor from carrying out its normal function. The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Biochemical Pathways
The inhibition of AXL by 1,6-Naphthyridin-4-amine affects various biochemical pathways. AXL is involved in several signaling pathways that regulate cell survival, proliferation, and migration. By inhibiting AXL, these pathways are disrupted, leading to the potential halt of cancer cell growth and spread .
Pharmacokinetics
The pharmacokinetics of 1,6-Naphthyridin-4-amine are characterized by improved bioavailability and enhanced in vivo antitumor efficacy . The compound exhibits favorable pharmacokinetic properties with a mean residence time (MRT) of 16.5 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in Sprague-Dawley rats .
Result of Action
The result of the action of 1,6-Naphthyridin-4-amine is a significant reduction in tumor growth. In AXL-driven tumor xenograft mice, the compound has shown to cause tumor regression at well-tolerated doses . This suggests that 1,6-Naphthyridin-4-amine could be a promising therapeutic candidate for AXL-targeting cancer treatment .
生化分析
Biochemical Properties
1,6-Naphthyridin-4-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in the regulation of endothelial cell migration and proliferation . This interaction is significant in the context of cancer therapy, as overexpression of VEGFR-2 is observed in various cancers. Additionally, 1,6-Naphthyridin-4-amine interacts with c-Met kinase, a receptor tyrosine kinase implicated in cancer cell growth and metastasis . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
1,6-Naphthyridin-4-amine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cells by interfering with the VEGFR-2 signaling cascade . This inhibition leads to reduced endothelial cell migration and proliferation, thereby impeding tumor growth. Furthermore, 1,6-Naphthyridin-4-amine affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore the compound’s potential in cancer treatment.
Molecular Mechanism
The molecular mechanism of 1,6-Naphthyridin-4-amine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of VEGFR-2, inhibiting its kinase activity and preventing downstream signaling . This inhibition disrupts the VEGFR-2/KDR signaling cascade, which is essential for endothelial cell migration and proliferation. Additionally, 1,6-Naphthyridin-4-amine interacts with c-Met kinase, inhibiting its activity and thereby reducing cancer cell growth and metastasis . These molecular interactions elucidate the compound’s mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Naphthyridin-4-amine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,6-Naphthyridin-4-amine maintains its stability under specific conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to degradation, resulting in reduced efficacy. Long-term studies have also indicated that 1,6-Naphthyridin-4-amine can induce apoptosis in cancer cells, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 1,6-Naphthyridin-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 1,6-Naphthyridin-4-amine can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
1,6-Naphthyridin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to the compound’s pharmacological effects. Additionally, 1,6-Naphthyridin-4-amine affects metabolic flux by altering the levels of specific metabolites involved in cellular processes . These metabolic interactions highlight the compound’s role in modulating biochemical pathways.
Transport and Distribution
The transport and distribution of 1,6-Naphthyridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, 1,6-Naphthyridin-4-amine interacts with binding proteins that influence its localization and accumulation. These interactions determine the compound’s distribution within different cellular compartments and tissues, affecting its overall biological activity .
Subcellular Localization
1,6-Naphthyridin-4-amine exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 1,6-Naphthyridin-4-amine can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
1,6-Naphthyridin-4-amine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-aminoquinoline-3-carboxylates with malononitrile in refluxing ethanol containing potassium hydroxide as a catalyst yields 1,6-naphthyridin-4-amine . Another approach involves the use of microwave-assisted synthesis, which offers a rapid and efficient route to obtain the desired compound .
Industrial Production Methods
Industrial production of 1,6-naphthyridin-4-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,6-Naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
相似化合物的比较
Similar Compounds
- 1,5-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
Comparison
1,6-Naphthyridin-4-amine is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct biological activities and chemical reactivity. Compared to other naphthyridine isomers, 1,6-naphthyridin-4-amine exhibits a broader spectrum of pharmacological activities and greater potential for therapeutic applications .
属性
IUPAC Name |
1,6-naphthyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOHGKZCTXPHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343375 | |
| Record name | 1,6-Naphthyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28593-08-0 | |
| Record name | 1,6-Naphthyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)
![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)


![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)


